Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce benzofuran carboxylic acids .
Scientific Research Applications
Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ethyl ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate include other benzofuran derivatives with different substituents, such as:
- Ethyl 6-chloro-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
- Ethyl 6-fluoro-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromine atom, in particular, enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-4-23-20(22)19-13(3)25-17-10-16(21)18(9-15(17)19)24-11-14-8-6-5-7-12(14)2/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSUPAJWOSROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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